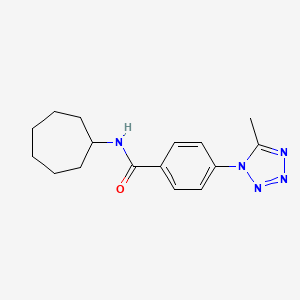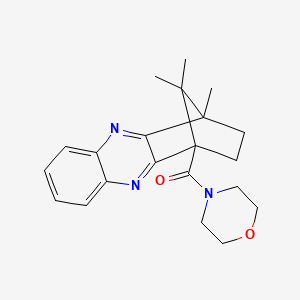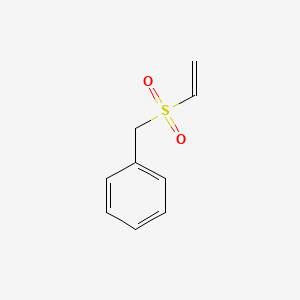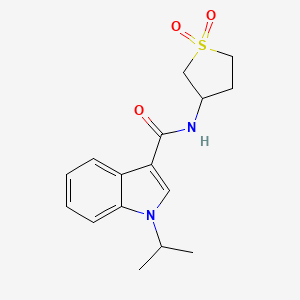![molecular formula C18H21FN6O B12162105 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: the 5-fluoroindole group attached to the ethylamine side chain, which in turn connects to the tetrazole ring.
- Its molecular formula is C₁₆H₁₈FN₅O .
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a chemical compound with a complex structure. It contains a cyclohexane ring, a tetrazole ring, and an indole moiety.
Preparation Methods
- Next, the tetrazole ring is introduced by reacting the intermediate with a suitable reagent, such as sodium azide .
- Finally, the cyclohexanecarboxamide group is added to complete the structure.
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of with to form the intermediate .
Reaction Conditions: Specific reaction conditions and reagents may vary depending on the synthetic pathway.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding complex reactions.
Biology: It may serve as a tool compound to investigate cellular processes related to indole derivatives.
Medicine: Although not directly used in medicine, its structural features could inspire drug design.
Industry: Its synthetic pathways may find applications in fine chemical synthesis.
Mechanism of Action
- The exact mechanism of action is not well-documented for this specific compound.
- its structural similarity to melatonin suggests potential interactions with signaling pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: Other indole-based compounds, such as and , share structural features.
Uniqueness: The combination of the ring and the group distinguishes it from related compounds.
Properties
Molecular Formula |
C18H21FN6O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H21FN6O/c19-14-4-5-16-15(10-14)13(11-21-16)6-9-20-17(26)18(7-2-1-3-8-18)25-12-22-23-24-25/h4-5,10-12,21H,1-3,6-9H2,(H,20,26) |
InChI Key |
UMJCNQBTJFFBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)


![(5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162067.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12162075.png)
![1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12162085.png)



![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162109.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)

